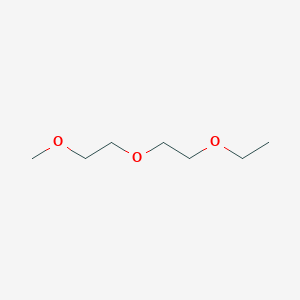

1-Ethoxy-2-(2-methoxyethoxy)ethane

Descripción general

Descripción

. Se caracteriza por sus grupos funcionales de etilenglicol, etilo y metilo. Este compuesto se utiliza ampliamente como solvente en diversas industrias debido a sus excelentes propiedades de solubilidad .

Métodos De Preparación

El éter etílico metílico de dietilenglicol se sintetiza típicamente mediante la reacción del éter monoetílico de dietilenglicol con metanol en presencia de un catalizador como el hidróxido de sodio o el hidróxido de potasio . La reacción se lleva a cabo a temperaturas que oscilan entre 30 °C y 120 °C, y el producto se purifica mediante destilación . Los métodos de producción industrial implican procesos similares, a menudo con pasos adicionales para la purificación y el control de calidad .

Análisis De Reacciones Químicas

El éter etílico metílico de dietilenglicol experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar aldehídos y ácidos carboxílicos.

Reducción: Se puede reducir para formar alcoholes.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, en las que los grupos etilo o metilo se sustituyen por otros grupos funcionales

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Overview

- Molecular Formula : CHO

- CAS Number : 1002-67-1

- Physical State : Colorless liquid

- Boiling Point : 177 °C

- Flash Point : 69 °C

Scientific Research Applications

1-Ethoxy-2-(2-methoxyethoxy)ethane is utilized in various scientific domains, including chemistry, biology, and medicine.

Chemistry

- Solvent for Organic Reactions : DEGEME is widely employed as a solvent in organic synthesis due to its excellent solvency properties. It facilitates reactions involving polar and non-polar compounds.

- Coupling Agent : It serves as a coupling agent in the formulation of dyes and inks, enhancing the stability and color intensity of products.

Biology

- Biochemical Assays : The compound is used as a solvent for biochemical assays, allowing for the solubilization of various biological materials.

- Sample Preparation : DEGEME aids in preparing biological samples for analysis, ensuring that cellular components remain stable during experimentation.

Medicine

- Pharmaceutical Formulations : It is incorporated into pharmaceutical products as a solvent, particularly in drug delivery systems where it enhances the solubility of active ingredients.

Industrial Applications

The compound's properties make it suitable for numerous industrial applications:

Coatings and Paints

- DEGEME is used in the production of paints and coatings due to its ability to dissolve resins and pigments effectively. This results in smoother application and improved finish quality.

Cleaning Agents

- Its solvency characteristics make it an essential ingredient in cleaning products, where it helps dissolve dirt and grease.

Inks and Toners

- The compound is used in inks and toners for printing, contributing to better flow characteristics and adhesion on various substrates.

Case Study 1: Pharmaceutical Formulations

A study conducted on the use of DEGEME in drug delivery systems highlighted its effectiveness in enhancing the solubility of poorly soluble drugs. The research demonstrated that formulations containing DEGEME showed improved bioavailability compared to those without it.

Case Study 2: Environmental Impact Assessment

An environmental assessment indicated that this compound has low bioaccumulation potential and does not pose significant hazards under normal conditions of use. This makes it a favorable choice for industries concerned with environmental safety.

Mecanismo De Acción

El mecanismo de acción del éter etílico metílico de dietilenglicol implica su capacidad para disolver una amplia gama de compuestos orgánicos e inorgánicos. Esto se debe a su naturaleza polar y a la presencia de grupos funcionales tanto de etilenglicol como de éter, que le permiten interactuar con varios objetivos moleculares y vías . Puede formar enlaces de hidrógeno con otras moléculas, mejorando su solubilidad y reactividad .

Comparación Con Compuestos Similares

El éter etílico metílico de dietilenglicol es único en comparación con otros compuestos similares debido a su combinación específica de grupos funcionales de etilenglicol, etilo y metilo. Algunos compuestos similares incluyen:

Éter monoetílico de dietilenglicol: Carece del grupo metilo, lo que da como resultado diferentes propiedades de solubilidad.

Éter monometílico de dietilenglicol: Carece del grupo etilo, lo que afecta su reactividad y aplicaciones.

Éter monometílico de etilenglicol: Tiene una estructura más simple con solo una unidad de glicol, lo que lleva a un comportamiento químico diferente.

El éter etílico metílico de dietilenglicol destaca por su solubilidad y reactividad equilibradas, lo que lo hace adecuado para una amplia gama de aplicaciones en diversos campos .

Actividad Biológica

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol methyl ethyl ether (DEGME), is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C7H16O3

- CAS Number : 1002-67-1

- Physical State : Colorless liquid

- Boiling Point : 177 °C

- Flash Point : 69 °C

Biological Activity

This compound exhibits several biological activities, primarily related to its interactions with cellular systems. Research indicates that it may have applications in various fields, including pharmacology and toxicology.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The compound's ether functional groups allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can lead to altered cellular responses, including:

- Modulation of enzyme activities

- Influence on signal transduction pathways

- Potential cytotoxic effects at higher concentrations

Toxicological Profile

A safety assessment indicates that this compound is not classified as a persistent, bioaccumulative, or toxic (PBT) substance. It does not present significant hazards under normal conditions of use but requires caution due to potential irritant properties upon contact with skin or eyes .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Cellular Toxicity Studies :

- A study assessed the cytotoxic effects of DEGME on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death at concentrations above 100 µM, suggesting potential hepatotoxicity at elevated exposure levels.

-

Neurotoxicity Assessment :

- Research involving neuronal cell lines showed that exposure to DEGME resulted in altered neurotransmitter release and impaired cell viability. These findings highlight the need for further investigation into the neurotoxic potential of this compound.

- Environmental Impact Studies :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Biological Activity Summary |

|---|---|---|

| Diethylene Glycol | 111-46-6 | Used as a solvent; low toxicity; mild irritant |

| Ethylene Glycol | 107-21-1 | Antifreeze; nephrotoxic at high doses |

| Triethylene Glycol | 112-27-6 | Similar uses as DEGME; lower toxicity profile |

Propiedades

IUPAC Name |

1-(2-ethoxyethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-6-7-10-5-4-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJRPYFBORAQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883636 | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1002-67-1 | |

| Record name | Diethylene glycol methyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol ethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol ethyl methyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2-(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL ETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF64ICW5Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a trifluoromethyl group influence the properties of ether-based solvents for lithium secondary batteries?

A1: The research article highlights the impact of incorporating a trifluoromethyl (CF3-) group into the structure of ether-based solvents, specifically comparing EMEE with its trifluorinated analog, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane (TFEMEE). The strong electron-withdrawing nature of the CF3- group leads to several notable effects:

- Increased Relative Permittivity: TFEMEE exhibits a higher relative permittivity compared to EMEE []. This suggests that TFEMEE possesses a greater ability to separate and stabilize ions in solution, a crucial factor for electrolyte performance in batteries.

- Higher Viscosity: The presence of the CF3- group also results in increased viscosity for TFEMEE []. Higher viscosity can negatively impact ion mobility within the electrolyte, potentially hindering battery performance.

- Enhanced Anodic Stability: TFEMEE demonstrates improved anodic stability compared to EMEE []. This enhanced stability at higher voltages is beneficial for achieving a wider operational voltage window in lithium-ion batteries.

Q2: How does the viscosity of EMEE change with temperature, and how does this compare to its fluorinated counterpart, TFEMEE?

A2: The research indicates that EMEE exhibits low kinematic viscosity, particularly at elevated temperatures []. Interestingly, despite the generally higher viscosity of TFEMEE due to the presence of the CF3- group, its kinematic viscosity becomes comparable to that of EMEE at higher temperatures []. This finding suggests that TFEMEE might mitigate the negative impact of its intrinsically higher viscosity during high-temperature battery operation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.